In Vivo Tumor Growth Inhibition: Pracinostat vs. Vorinostat in Colorectal Cancer Xenografts
In an HCT-116 human colorectal cancer xenograft model, pracinostat (SB939) produced a 94% tumor growth inhibition (TGI) at its maximum tolerated dose (MTD), compared with only 48% TGI for vorinostat (SAHA) at its respective MTD—a near two-fold greater anti-tumor efficacy [1]. The study further demonstrated that pracinostat selectively accumulated in tumor tissue and induced sustained histone acetylation in the tumor, contrasting with vorinostat's more transient pharmacodynamic effect [1]. This direct head-to-head comparison under equivalent MTD conditions provides robust quantitative evidence that pracinostat's tumor-targeting pharmacokinetic properties translate into substantially superior in vivo anti-tumor activity in this model.
| Evidence Dimension | Tumor growth inhibition at maximum tolerated dose |
|---|---|
| Target Compound Data | 94% TGI |
| Comparator Or Baseline | Vorinostat (SAHA): 48% TGI |
| Quantified Difference | 46 percentage-point absolute difference; 1.96-fold greater TGI |
| Conditions | HCT-116 human colorectal cancer xenograft in mice; both agents administered at their respective maximum tolerated doses (MTD) |
Why This Matters
For procurement decisions in oncology research, this ~2-fold efficacy advantage at equitoxic doses directly informs compound selection for xenograft and PDX studies where tumor growth inhibition is the primary endpoint.
- [1] Novotny-Diermayr V, Sangthongpitag K, Hu CY, et al. SB939, a novel potent and orally active histone deacetylase inhibitor with high tumor exposure and efficacy in mouse models of colorectal cancer. Mol Cancer Ther. 2010;9(3):642-652. View Source
